molecular formula C21H16FN3OS B2677593 N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 941968-04-3

N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2677593
CAS No.: 941968-04-3
M. Wt: 377.44
InChI Key: BKWBSPJGGJIZGE-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions to form 6-fluorobenzo[d]thiazole.

    Amidation Reaction: The benzothiazole derivative is then subjected to an amidation reaction with 4-methylbenzoic acid and pyridin-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anti-inflammatory and anticancer activities, particularly in the inhibition of cyclooxygenase (COX) enzymes and cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

    Pathways Involved: By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by interacting with specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar benzothiazole core and have been studied for their anti-inflammatory and anticancer activities.

    N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamides: These derivatives also exhibit anti-inflammatory properties and have been evaluated for their potential as COX inhibitors.

Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the fluorine atom and the pyridin-2-ylmethyl group, which may enhance its biological activity and selectivity compared to other benzothiazole derivatives. The specific substitution pattern and functional groups contribute to its distinct chemical and pharmacological properties.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c1-14-5-7-15(8-6-14)20(26)25(13-17-4-2-3-11-23-17)21-24-18-10-9-16(22)12-19(18)27-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWBSPJGGJIZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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